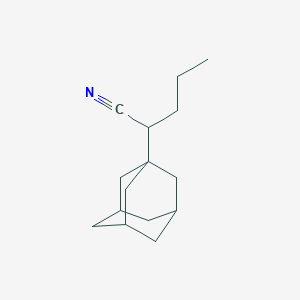![molecular formula C33H27Cl2NO4 B11082435 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B11082435.png)
4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the hexahydrobenzo[a]phenanthridin core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the 2-methoxyphenyl group: This step often involves a substitution reaction where a methoxy group is introduced to the phenyl ring.
Attachment of the 2,4-dichlorobenzoate group: This final step involves esterification, where the 2,4-dichlorobenzoic acid reacts with the intermediate compound to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it useful in studies related to cell signaling or enzyme inhibition.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2,4-dichlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile
- 2-(4a,8-Dimethyl-6-oxo-1,2,3,4,4a,5,6,8a-octahydro-2-naphthalenyl)propanal
- 4-oxo-5-tosylhydrazino derivatives
Uniqueness
What sets 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2,4-dichlorobenzoate apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications where other compounds might not be as effective.
Properties
Molecular Formula |
C33H27Cl2NO4 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C33H27Cl2NO4/c1-33(2)16-23-29-21-7-5-4-6-18(21)8-12-25(29)36-31(30(23)26(37)17-33)19-9-13-27(28(14-19)39-3)40-32(38)22-11-10-20(34)15-24(22)35/h4-15,31,36H,16-17H2,1-3H3 |
InChI Key |
DKNXMFSDQDEOII-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OC(=O)C6=C(C=C(C=C6)Cl)Cl)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


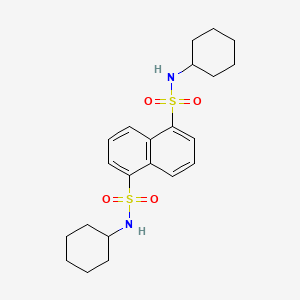
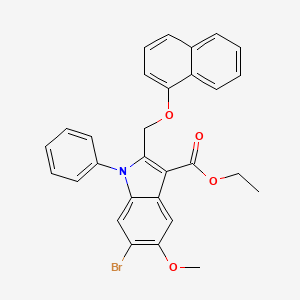
![4,4-dimethyl-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11082368.png)
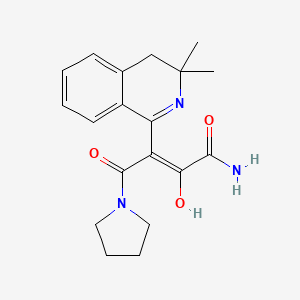
![N-[4-(2-{[4-(acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B11082375.png)
![2,2,6,6-Tetramethyl-1-[(pyridin-4-ylcarbonyl)oxy]piperidin-4-yl benzoate](/img/structure/B11082382.png)
![2,2,5',5',7,9-Hexamethyl-2',4-bis(methylsulfanyl)-1,2,4',5'-tetrahydrospiro[3-benzazepine-6,3'-pyrrole]](/img/structure/B11082395.png)
![Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate](/img/structure/B11082396.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11082402.png)
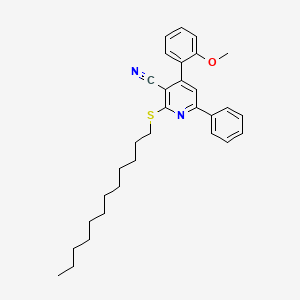
![2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11082411.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(4-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11082423.png)
![Acetamide, N-[2-(1H-benzoimidazol-2-yl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-](/img/structure/B11082428.png)
